7-Chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chloro-substituted chromeno-pyrrole core, a fluorophenyl group, and a morpholinyl-propyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of a suitable precursor to form the chromeno-pyrrole core. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to promote cyclization.
Introduction of the Chloro and Fluorophenyl Groups: The chloro and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of chlorinating and fluorinating agents under controlled conditions.
Attachment of the Morpholinyl-Propyl Side Chain: The morpholinyl-propyl side chain is attached through a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group and a nucleophile under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the reduction of the chloro or fluorophenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
7-chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-(2-fluorophenyl)-2-[3-(piperidin-1-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a piperidinyl group instead of a morpholinyl group.
7-chloro-1-(2-fluorophenyl)-2-[3-(pyrrolidin-1-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
The uniqueness of 7-chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and its potential biological activities. The presence of the morpholinyl-propyl side chain may confer unique properties compared to similar compounds with different side chains.
Properties
Molecular Formula |
C24H22ClFN2O4 |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
7-chloro-1-(2-fluorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H22ClFN2O4/c25-15-6-7-19-17(14-15)22(29)20-21(16-4-1-2-5-18(16)26)28(24(30)23(20)32-19)9-3-8-27-10-12-31-13-11-27/h1-2,4-7,14,21H,3,8-13H2 |
InChI Key |
VRKKUDQUEKELAM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5F |
Origin of Product |
United States |
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